molecular formula C14H12N4O3S B2704348 6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034263-70-0

6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2704348
CAS No.: 2034263-70-0
M. Wt: 316.34
InChI Key: RZRHSAMUJDWXDO-UHFFFAOYSA-N
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Description

The compound “6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide” is a derivative of thieno[3,2-d]pyrimidin-4-amine . It has been studied for its inhibitory effects on Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of this compound and its derivatives involves reactions with electrophilic agents . The crude material obtained is purified by either silica gel column chromatography with a gradient of CH2Cl2: ethyl acetate: solvent system (0 to 80%) or recrystallized from hot isopropanol or acetonitrile .


Molecular Structure Analysis

The molecular structure of this compound is derived from thieno[3,2-d]pyrimidin-4-amine . Quantum chemical calculations have been performed to analyze the energies, electronic structures, and geometries of the products and intermediates of related compounds .


Chemical Reactions Analysis

During nitration, these compounds undergo electrophilic unco-substitution forming 3-nitro- and 2-nitro-6-oxo- and 2,3-dinitro-6-thioxothieno [2,3-d]pyrimidin-4-ones .

Scientific Research Applications

Synthesis and Antibacterial Activity

A series of derivatives similar to the mentioned compound have been synthesized and evaluated for their antibacterial properties. For instance, derivatives of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones have shown antistaphylococcal activity, indicating their potential in developing new antibacterial agents (Kostenko et al., 2008).

Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This underscores the compound's relevance in cancer research and inflammation studies, highlighting its potential in the development of therapeutics targeting these pathways (Rahmouni et al., 2016).

Antimicrobial and Antifungal Activities

Derivatives of 6-oxo-pyridine-3-carboxamide, including compounds with a similar structure to the mentioned chemical, have been synthesized and shown to possess broad-spectrum antibacterial activity. This indicates their potential in addressing various microbial infections, contributing valuable options in antimicrobial resistance research (El-Sehrawi et al., 2015).

Anti-Bacterial and Anti-Oxidant Activities

New series of 6-oxo-1,6-dihydropyrimidin-5-carboxamides have been synthesized and shown to exhibit promising antibacterial and antioxidant activities. This suggests the chemical's derivatives can be effective in combating oxidative stress-related diseases and bacterial infections, offering insights into their pharmacological applications (Rambabu et al., 2021).

Mechanism of Action

The compound acts as an inhibitor of Cytochrome bd oxidase (Cyt-bd), a key enzyme in the energy metabolism of Mycobacterium tuberculosis .

Properties

IUPAC Name

6-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c19-11-2-1-9(7-16-11)13(20)15-4-5-18-8-17-10-3-6-22-12(10)14(18)21/h1-3,6-8H,4-5H2,(H,15,20)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRHSAMUJDWXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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